

The Pharmacological Profile of Erysodine: A Technical Guide

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Compound of Interest

Compound Name: Erysodine

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Abstract

Erysodine, a spiroamine alkaloid isolated from plants of the Erythrina genus, has emerged as a significant pharmacological tool for studying the nicotinic acetylcholine receptor (nAChR) system. It is a competitive antagonist with a notable selectivity for neuronal nAChRs, particularly the $\alpha 4\beta 2$ subtype.^{[1][2]} Preclinical studies have demonstrated its ability to cross the blood-brain barrier and modulate the effects of nicotine and alcohol in vivo, suggesting its potential therapeutic utility in addiction and other central nervous system disorders. This technical guide provides a comprehensive overview of the pharmacological profile of **Erysodine**, including its mechanism of action, pharmacodynamics, and available pharmacokinetic and toxicological data, presented with detailed experimental methodologies and visual representations of key pathways and workflows.

Mechanism of Action

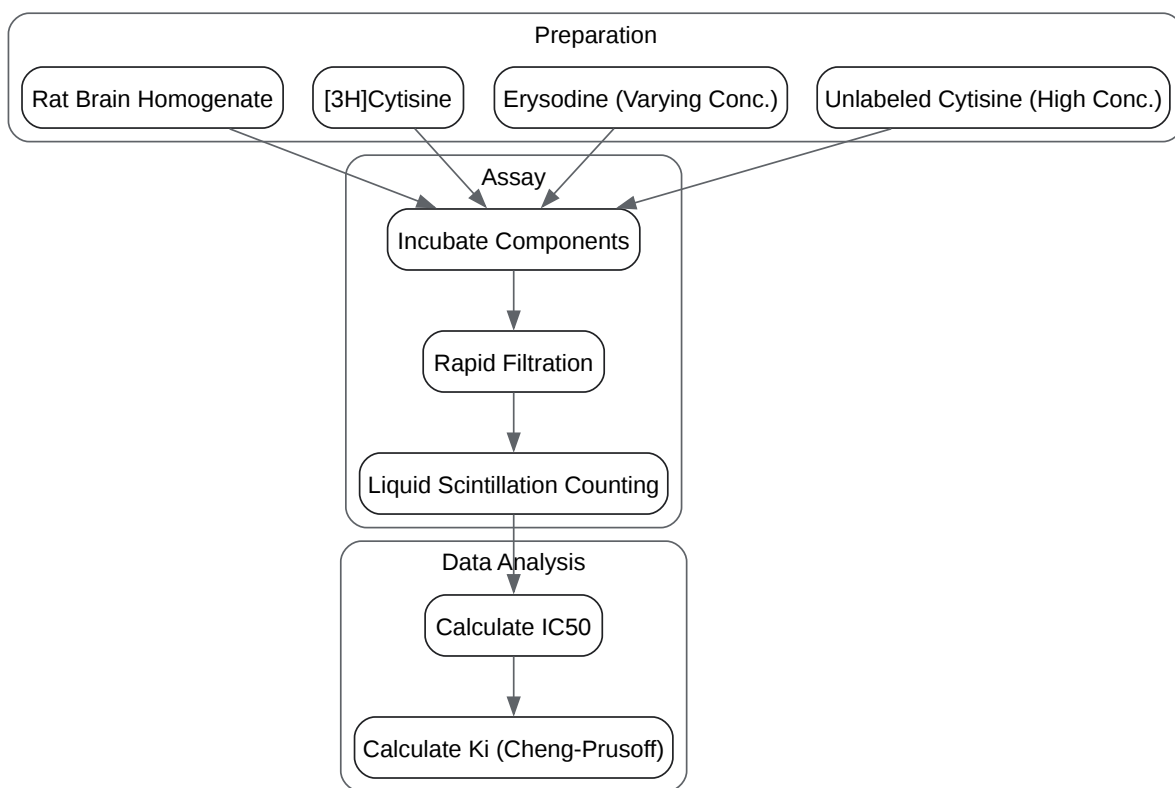
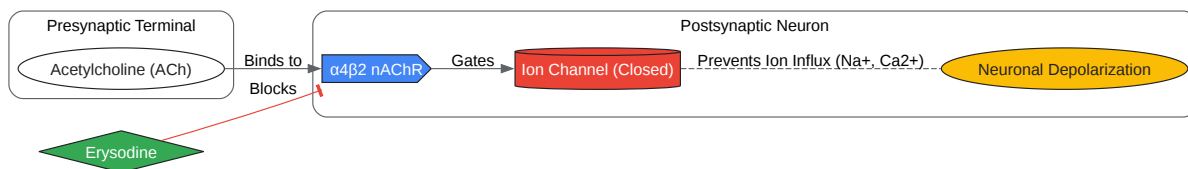
Erysodine functions as a competitive antagonist at neuronal nicotinic acetylcholine receptors.^{[2][3]} Its primary mode of action is to block the binding of acetylcholine and other nicotinic agonists, thereby inhibiting receptor activation.

Receptor Subtype Selectivity

Erysodine exhibits a preferential affinity for the $\alpha 4\beta 2$ subtype of nAChRs.[1] It is a more potent inhibitor of [3H]cytisine binding at neuronal nAChRs compared to its effect on [125I] α -bungarotoxin binding at muscle-type nAChRs.[3] This selectivity for neuronal receptors may contribute to a more favorable safety profile compared to non-selective nicotinic antagonists.[3] While its primary target is the $\alpha 4\beta 2$ receptor, the effects of **Erysodine** at high doses on other nAChR subtypes, such as $\alpha 3\beta 2$ and $\alpha 6\beta 2$, cannot be entirely ruled out.

Signaling Pathway

The following diagram illustrates the antagonistic action of **Erysodine** at the $\alpha 4\beta 2$ nicotinic acetylcholine receptor, preventing the influx of sodium and calcium ions that would typically result from acetylcholine binding and leading to neuronal depolarization.



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